molecular formula C10H9BrO3 B1394023 Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate CAS No. 133991-90-9

Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate

Cat. No.: B1394023
CAS No.: 133991-90-9
M. Wt: 257.08 g/mol
InChI Key: WCBABJTXJZXTKU-UHFFFAOYSA-N
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Description

Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C10H9BrO3 It is a derivative of oxirane, a three-membered cyclic ether, and contains a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with methyl glycidate in the presence of a base such as sodium hydroxide. The reaction proceeds via an epoxidation mechanism, forming the oxirane ring.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions. The process may include the use of catalysts to enhance the reaction rate and yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Epoxide ring-opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.

    Oxidation and reduction: The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide.

    Epoxide ring-opening: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenyl derivatives.

    Epoxide ring-opening: Formation of diols or other functionalized compounds.

    Oxidation and reduction: Formation of carboxylic acids or alcohols.

Scientific Research Applications

Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate involves its reactivity as an epoxide and the presence of the bromophenyl group. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The bromophenyl group can participate in various substitution reactions, further enhancing the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate
  • Methyl 3-(2-Bromophenyl)oxirane-2-carboxylate
  • Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate

Uniqueness

Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. The specific arrangement of functional groups in this compound allows for selective reactions and the formation of distinct products compared to its analogs.

Properties

IUPAC Name

methyl 3-(3-bromophenyl)oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-13-10(12)9-8(14-9)6-3-2-4-7(11)5-6/h2-5,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBABJTXJZXTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(O1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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